Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
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Overview
Description
Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[4,3-D]pyrimidine core, which is a fused bicyclic structure, and includes functional groups such as a carbamoyl group, a methylsulfonyl group, and a tert-butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the pyrido[4,3-D]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carbamoyl group: This step may involve the use of reagents such as carbamoyl chloride or isocyanates.
Addition of the methylsulfonyl group: This can be introduced using reagents like methylsulfonyl chloride under basic conditions.
Esterification to form the tert-butyl ester: This step typically involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-D]pyrimidine derivatives: These compounds share the same core structure but may have different functional groups.
Carbamoyl-substituted compounds: Compounds with carbamoyl groups attached to different core structures.
Methylsulfonyl-substituted compounds: Compounds with methylsulfonyl groups attached to various core structures.
Uniqueness
Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is unique due to its specific combination of functional groups and the pyrido[4,3-D]pyrimidine core. This unique structure may confer specific properties and reactivity that are not observed in other similar compounds.
Properties
Molecular Formula |
C14H20N4O5S |
---|---|
Molecular Weight |
356.40 g/mol |
IUPAC Name |
tert-butyl 4-carbamoyl-2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H20N4O5S/c1-14(2,3)23-13(20)18-6-5-9-8(7-18)10(11(15)19)17-12(16-9)24(4,21)22/h5-7H2,1-4H3,(H2,15,19) |
InChI Key |
GYWKADNZISAICP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC(=N2)S(=O)(=O)C)C(=O)N |
Origin of Product |
United States |
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